4-甲基烟酸甲酯

描述

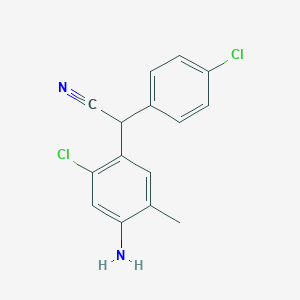

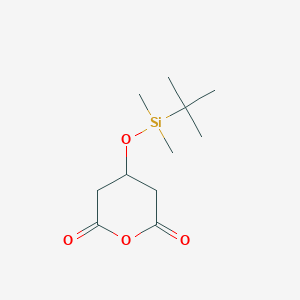

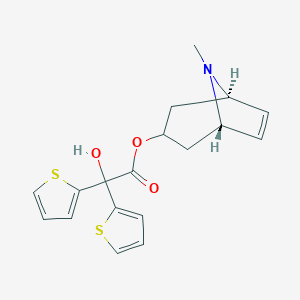

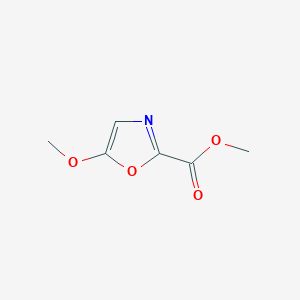

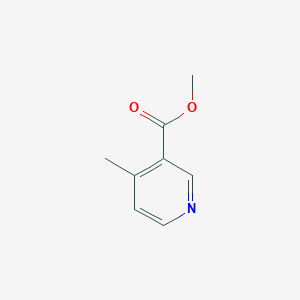

Methyl 4-methylnicotinate is a chemical compound with the molecular formula C8H9NO2 . It is also known by its IUPAC name, methyl 4-methylnicotinate . The compound is used in laboratory chemicals and for the manufacture of substances .

Molecular Structure Analysis

The molecular structure of Methyl 4-methylnicotinate consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

Methyl 4-methylnicotinate has a molecular weight of 151.16 . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.3±20.0 °C at 760 mmHg, and a flash point of 84.0±21.8 °C . The compound has a molar refractivity of 40.9±0.3 cm3, and a molar volume of 136.8±3.0 cm3 .科学研究应用

Tuberculosis Diagnosis

Methyl nicotinate is a representative and typical volatile organic marker of Mycobacterium tuberculosis . The specific detection of Methyl nicotinate in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection . A fluorescent assay has been constructed using CdTe quantum dots and cobalt-metalized tetrakis (4-carboxyphenyl) porphyrin nanosheets to determine Methyl nicotinate in vapor samples . This method is cheap, simple, and relatively rapid (detected within 4 min), which suggests a potential in tuberculosis diagnosis in resource- and professional-lacked areas .

Pain Relief

Methyl nicotinate is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Veterinary Medicine

For veterinary purposes, Methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Pharmaceutical Formulation Analysis

The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was operated for the simultaneous assessment of Methyl nicotinate, Methyl salicylate, Ethyl salicylate and 2-hydroxyethyl salicylate in one pharmaceutical formulation .

作用机制

Target of Action

Methyl 4-methylnicotinate, a derivative of niacin, primarily targets the prostaglandin D2 (PGD2) . PGD2 plays a crucial role in mediating inflammation and pain in the body.

Mode of Action

It is thought that methyl 4-methylnicotinate promotes the release ofprostaglandin D2 (PGD2) . This action is strictly locally-acting due to its short half-life .

Biochemical Pathways

Methyl 4-methylnicotinate is involved in the nicotinamide metabolic pathway . As a catabolite of nicotinamide, it is an oxidation product of nicotinamide, its methylated form, and its ribosylated form .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.27 . These properties may impact the bioavailability of Methyl 4-methylnicotinate.

Result of Action

Following topical administration, Methyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .

安全和危害

属性

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXPJABJVHEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446705 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylnicotinate | |

CAS RN |

33402-75-4 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。